molecular formula C15H13BrClNO B5808074 N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide

Cat. No.: B5808074
M. Wt: 338.62 g/mol
InChI Key: RPQYROLKTZUIGG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, as well as a chlorine atom at the 2-position and a methyl group at the 4-position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide can be achieved through a multi-step process involving the following key steps:

    Bromination: The starting material, 3-methylphenylamine, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylphenylamine.

    Acylation: The brominated amine is then subjected to acylation with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-3-5-12(14(17)7-9)15(19)18-11-4-6-13(16)10(2)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQYROLKTZUIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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